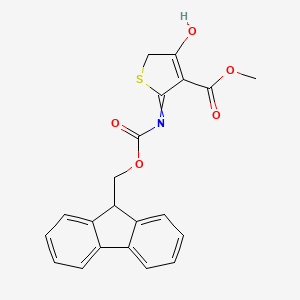
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group. This compound is particularly significant in the field of organic chemistry due to its utility in peptide synthesis and its role as a building block in the creation of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves the esterification of the corresponding amino acid. The Fmoc-protected amino acid is dissolved in a suitable solvent such as methanol, ethanol, or isopropanol, and thionyl chloride is added slowly at a low temperature (0°C) to facilitate the esterification process . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of Fmoc-protected amino esters. The reaction conditions are optimized to ensure high yield and purity, often involving the use of protective agents like calcium (II) iodide to prevent unwanted side reactions .
化学反応の分析
Types of Reactions
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of materials with specific properties, such as hydrogels and nanomaterials.
作用機序
The mechanism of action of Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its role as a protected amino acid derivative. The Fmoc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. This allows for the selective modification of other functional groups in the molecule. The compound’s effects are primarily exerted through its interactions with enzymes and other proteins, facilitating the study of biochemical pathways .
類似化合物との比較
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protective group but differ in their amino acid residues.
Boc-protected amino acids: Similar in function but use a different protective group (tert-butyloxycarbonyl).
Alloc-protected amino acids: Use allyloxycarbonyl as the protective group.
Uniqueness
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its specific structure, which includes a thiophene ring. This structural feature imparts distinct chemical properties, making it particularly useful in certain synthetic applications where other Fmoc-protected amino acids may not be suitable .
特性
CAS番号 |
1644061-55-1 |
|---|---|
分子式 |
C21H17NO5S |
分子量 |
395.4 g/mol |
IUPAC名 |
methyl 5-(9H-fluoren-9-ylmethoxycarbonylimino)-3-hydroxy-2H-thiophene-4-carboxylate |
InChI |
InChI=1S/C21H17NO5S/c1-26-20(24)18-17(23)11-28-19(18)22-21(25)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,23H,10-11H2,1H3 |
InChIキー |
MMGHYHRAHULZRA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(CSC1=NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


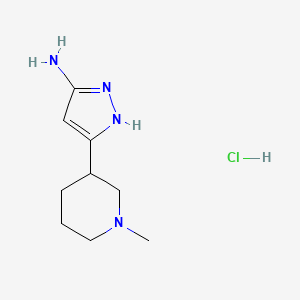
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
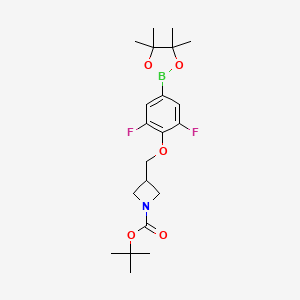

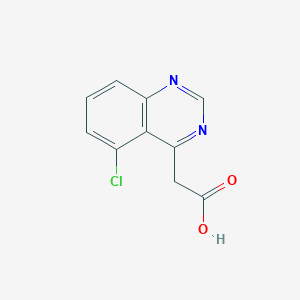
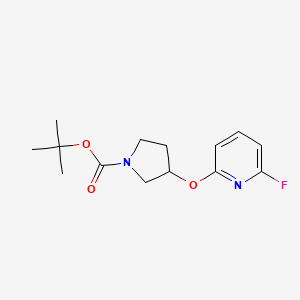

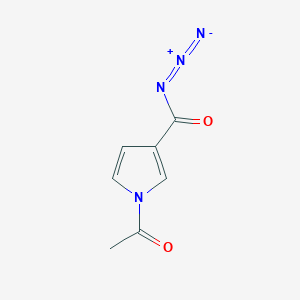
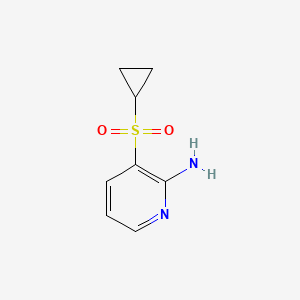

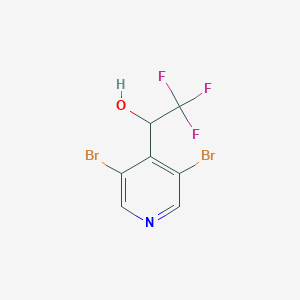
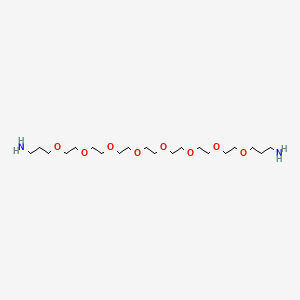
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
